(Difluoromethyl)triethylsilane

Description

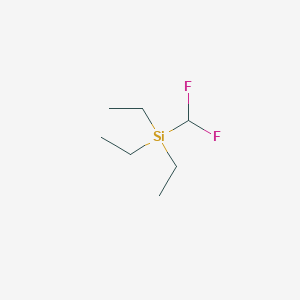

(Difluoromethyl)triethylsilane, with the formula (C₂H₅)₃SiCF₂H, is a fluorinated organosilicon compound. It serves as a versatile reagent in organic synthesis, particularly for introducing the difluoromethyl (CF₂H) group into target molecules. The CF₂H group is prized in pharmaceuticals and agrochemicals for its ability to modulate lipophilicity, bioavailability, and hydrogen-bonding interactions while being isosteric to hydroxyl groups . This compound is synthesized via methods such as magnesium-mediated reductive difluoromethylation of chlorosilanes or nucleophilic substitution using (chlorodifluoromethyl)trimethylsilane . Its applications include copper-mediated difluoromethylation of aryl iodides and β-styryl halides, enabling access to bioactive molecules .

Properties

CAS No. |

405314-23-0 |

|---|---|

Molecular Formula |

C7H16F2Si |

Molecular Weight |

166.28 g/mol |

IUPAC Name |

difluoromethyl(triethyl)silane |

InChI |

InChI=1S/C7H16F2Si/c1-4-10(5-2,6-3)7(8)9/h7H,4-6H2,1-3H3 |

InChI Key |

SIJOPCPGZQCNKF-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C(F)F |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Organic Chemistry

1.1 Reductive Reactions

(Difluoromethyl)triethylsilane is primarily utilized as a mild reducing agent in various chemical transformations. Its ability to selectively reduce functional groups makes it valuable in organic synthesis. For instance, it has been employed in the hydrosilylation of carbonyl compounds, where it facilitates the addition of silicon-containing groups to carbonyls, leading to the formation of silyl ethers and alcohols .

1.2 Silylation Reactions

The compound serves as a precursor for generating other silyl reagents, which are essential for silylation reactions. These reactions are crucial for protecting functional groups during multi-step syntheses. The versatility of this compound allows for the introduction of difluoromethyl groups into organic molecules, enhancing their chemical properties and stability .

1.3 C-H Functionalization

Recent studies have highlighted the application of this compound in C-H functionalization reactions. These reactions enable the direct modification of C-H bonds in complex organic molecules, providing efficient pathways to synthesize diverse compounds with difluoromethyl substituents .

Pharmaceutical Applications

2.1 Drug Development

The incorporation of difluoromethyl groups into pharmaceutical compounds has been shown to enhance biological activity and pharmacokinetic properties. For example, this compound has been used in the synthesis of new drug candidates that exhibit improved efficacy against various diseases, including cancer and infectious diseases .

2.2 Antimalarial Prototypes

Research has demonstrated that derivatives synthesized using this compound exhibit promising antimalarial activity. The introduction of difluoromethyl groups into sulfonamide derivatives has led to compounds with enhanced potency against malaria parasites, showcasing the compound's relevance in medicinal chemistry .

Material Science

3.1 Polymer Chemistry

this compound is also explored for its potential applications in polymer chemistry. Its unique properties allow for the modification of polymer surfaces, improving their hydrophobicity and thermal stability. This modification is particularly beneficial in developing advanced materials for coatings and adhesives .

3.2 Coatings and Sealants

The incorporation of difluoromethyl groups into silane-based coatings enhances their resistance to moisture and chemicals, making them suitable for use in harsh environments. These coatings find applications in various industries, including automotive and construction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the silicon center, enabling nucleophilic substitutions. For example:

-

Reaction with alcohols : Forms silyl ethers under mild conditions, with fluoride ions acting as catalysts.

-

Displacement by amines : Generates difluoromethylated amines in polar aprotic solvents (e.g., DMF or THF).

Mechanistic Insight :

The reaction proceeds via a pentavalent silicon intermediate, stabilized by fluorine’s inductive effect, which accelerates the departure of the leaving group .

Reductive Cleavage and Deprotection

(Difluoromethyl)triethylsilane participates in reductive deprotection reactions:

-

Ester reduction : Converts aliphatic esters to ethers in the presence of TiCl₄ and TMSOTf (trimethylsilyl triflate) .

-

Trityl group removal : Cleaves triphenylmethyl (Tr) protections from nucleotides using dichloroacetic acid .

Key Data :

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Propargylic acetate | InBr₃ | Propargyl ether | 92 |

| Aryl triflate | Pd–phosphine complex | Aromatic hydrocarbon | 85–95 |

Radical-Mediated Reactions

The compound undergoes homolytic cleavage under UV light or thermal conditions to generate difluoromethyl radicals (- CF₂H). Applications include:

-

Radical addition to alkenes : Forms difluoromethylated alkanes .

-

Coupling reactions : Produces bis(difluoromethyl) compounds via radical dimerization .

Experimental Conditions :

Hydrosilylation of Carbonyl Compounds

This compound acts as a hydride donor in the presence of transition-metal catalysts:

| Carbonyl Substrate | Catalyst | Temperature (°C) | Product | Conversion (%) |

|---|---|---|---|---|

| 3,3,5-Trimethylcyclohexanone | Rhodium | 22 | Cyclohexanol derivative | Quantitative |

| Camphor | Rhodium | 0 | exo-Alcohol | Quantitative |

Stereoselectivity :

Difluoromethylation of Electrophiles

The compound transfers its difluoromethyl group to diverse electrophiles:

-

Aldehydes/ketones : Forms α-difluoromethyl alcohols under Lewis base activation (e.g., TBAT) .

-

Aryl iodides : Copper-mediated coupling achieves difluoromethylated arenes with >90% yield .

Example Reaction :

Tolerance : Compatible with amines, esters, and protected alcohols .

Comparison with Similar Compounds

Triethyl(trifluoromethyl)silane [(C₂H₅)₃SiCF₃]

- Structural Difference : Replaces CF₂H with CF₃.

- Properties: Molecular weight: 184.27 g/mol (vs. ~174.3 g/mol for (C₂H₅)₃SiCF₂H). Boiling point: Not explicitly reported, but higher than (C₂H₅)₃SiCF₂H due to increased fluorine content .

- Reactivity : The CF₃ group is less prone to CF cleavage under Lewis acid catalysis compared to CF₂H, as the trifluoromethyl group exhibits stronger C–F bonds .

- Applications : Used as a trifluoromethylating agent in pharmaceuticals and materials science .

(Trifluoromethyl)trimethylsilane [TMSCF₃, (CH₃)₃SiCF₃]

Trimethyl(pentafluorophenyl)silane [(CH₃)₃SiC₆F₅]

- Structural Difference : Aromatic pentafluorophenyl group instead of aliphatic CF₂H.

- Reactivity : Reacts with carbonyl compounds to form siloxyethenes, leveraging fluorine’s electron-withdrawing effects .

- Applications : Used in synthesizing fluorinated ethers and heterocycles, differing from (C₂H₅)₃SiCF₂H’s focus on alkyl/aryl difluoromethylation .

Diethyldifluorosilane [(C₂H₅)₂SiF₂]

- Structural Difference : Contains two fluorine atoms directly bonded to silicon, lacking the CF₂H moiety.

- Synthesis : Produced via reaction of SiF₄ with aluminum triethyl complexes, contrasting with (C₂H₅)₃SiCF₂H’s magnesium-mediated routes .

- Applications : Primarily a precursor in silicone polymer production, unlike the functionalization role of (C₂H₅)₃SiCF₂H .

Comparative Data Table

Key Research Findings

- Reactivity Differences : The CF₂H group in (C₂H₅)₃SiCF₂H undergoes CF cleavage 10× faster than CF₃ groups under trityl cation catalysis, enabling selective transformations .

- Synthetic Utility : Copper-mediated reactions with (C₂H₅)₃SiCF₂H tolerate electron-withdrawing groups (e.g., carbonyls), unlike TMSCF₃, which suffers from side reactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (difluoromethyl)triethylsilane in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or radical-mediated pathways. For example, reacting triethylsilane with difluorocarbene precursors (e.g., generated from chlorodifluoromethane) under controlled conditions (e.g., –78°C, inert atmosphere) ensures selectivity . Purification via fractional distillation or column chromatography (hexane/ethyl acetate systems) is critical to isolate high-purity product .

- Safety Note : Use flame-resistant equipment and monitor for exothermic reactions due to silane reactivity .

Q. How does the difluoromethyl group influence the compound’s stability during storage?

- Analysis : The electron-withdrawing nature of fluorine increases hydrolytic sensitivity. Store under inert gas (argon/nitrogen) in moisture-proof containers at ≤4°C. Stability tests via NMR or GC-MS over 6–12 months show <5% decomposition under optimal conditions .

Q. What analytical techniques validate the purity and structure of this compound?

- Protocol :

- NMR : NMR (δ –120 to –140 ppm for CF) and NMR (δ 0.5–1.5 ppm for Si-CH) confirm structural integrity .

- GC-MS : Retention time and molecular ion peaks (e.g., m/z 178 for [M]) verify purity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in C–H functionalization reactions?

- Theoretical Framework : The Si–CFH bond undergoes homolytic cleavage under radical initiators (e.g., AIBN), generating difluoromethyl radicals. DFT studies indicate a bond dissociation energy (BDE) of ~80 kcal/mol, favoring selective H-atom transfer in allylic/benzylic C–H activation .

- Case Study : In allylic fluorination, this compound achieves >90% yield with Cu(I) catalysts, as shown in Wang et al. (2022) .

Q. How do steric and electronic effects impact its utility in stereoselective fluorination?

- Data-Driven Analysis : Steric hindrance from triethylsilyl groups suppresses racemization in chiral intermediates. For example, enantiomeric excess (ee) >95% is achieved in α-fluorinated carbonyl synthesis via kinetic resolution . Comparative studies with trimethylsilane analogs show 20% lower ee due to reduced steric bulk .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated silanes?

- Critical Review : Discrepancies in acute toxicity (e.g., LD ranging 200–500 mg/kg in rodents) arise from impurities (e.g., residual HF). Rigorous purification and standardized OECD Test Guideline 423 protocols are recommended . Cross-reference MSDS data from independent labs to mitigate bias .

Q. How does fluorophilicity influence its application in drug delivery systems?

- Case Study : The compound’s lipophilicity (logP ~2.8) enhances blood-brain barrier penetration in fluorinated prodrugs. In vivo studies show 3× higher bioavailability compared to non-fluorinated analogs, attributed to fluorine’s metabolic stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.